1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile
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Overview
Description
1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a fluorophenyl group attached to a cyclohexanecarbonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 2-fluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by nucleophilic addition to the 2-fluorobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid.
Reduction: 1-(2-Fluorophenyl)-3-aminocyclohexane.
Substitution: 1-(2-Methoxyphenyl)-3-oxocyclohexanecarbonitrile.
Scientific Research Applications
1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family with similar structural features.
Uniqueness
1-(2-Fluorophenyl)-3-oxocyclohexanecarbonitrile is unique due to its specific combination of a fluorophenyl group and a cyclohexanecarbonitrile structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H12FNO/c14-12-6-2-1-5-11(12)13(9-15)7-3-4-10(16)8-13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
UZSJYUVAIXKZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
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